Mexedrone Hydrochloride
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Overview
Description
Mexedrone (hydrochloride) is a synthetic stimulant and entactogen belonging to the cathinone class. It is the alpha-methoxy derivative of Mephedrone, a well-known synthetic cathinone . Mexedrone has been sold online as a designer drug and is known for its psychoactive effects, which include stimulation and euphoria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mexedrone can be synthesized through a multi-step process starting from 4-methylpropiophenone. The key steps involve:
Methoxylation: The introduction of a methoxy group to the aromatic ring.
Amidation: The formation of an amide bond.
Reduction: The reduction of the amide to form the final product.
Industrial Production Methods
Industrial production of Mexedrone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Mexedrone undergoes several types of chemical reactions, including:
Oxidation: Mexedrone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone group.
Substitution: Substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated and dealkylated metabolites .
Scientific Research Applications
Mexedrone (hydrochloride) is primarily used in scientific research and forensic applications. It serves as a certified reference material for analytical standards and is used in mass spectrometry and other analytical techniques . Its applications extend to forensic chemistry and toxicology, where it helps in the identification and analysis of synthetic cathinones .
Mechanism of Action
Mexedrone acts as a weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) with IC50 values of 5289 nM, 8869 nM, and 6844 nM, respectively . It also functions as a weak serotonin releasing agent (SRA) with an EC50 value of 2525 nM . These actions result in increased levels of these neurotransmitters in the synaptic cleft, leading to its stimulant and entactogenic effects .
Comparison with Similar Compounds
Mexedrone is similar to other synthetic cathinones such as:
Mephedrone: Both are stimulants and entactogens, but Mexedrone has a methoxy group that differentiates its chemical structure and effects.
4-Methylcathinone: Shares structural similarities but differs in its pharmacological profile.
4-Methylbuphedrone: Another related compound with similar stimulant properties.
Mexedrone’s uniqueness lies in its specific chemical structure, which influences its pharmacological effects and metabolic profile .
Properties
CAS No. |
2749282-69-5 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H |
InChI Key |
CZHKRQUFWDRDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(COC)NC.Cl |
Origin of Product |
United States |
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